Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791036
InChI: InChI=1S/C12H13BrO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h6,14H,2-5H2,1H3
SMILES:
Molecular Formula: C12H13BrO3
Molecular Weight: 285.13 g/mol

Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC15791036

Molecular Formula: C12H13BrO3

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate -

Specification

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
IUPAC Name methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H13BrO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h6,14H,2-5H2,1H3
Standard InChI Key QCPSWAWWRKGUSK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=C2CCCCC2=C1)O)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a partially hydrogenated naphthalene ring system (5,6,7,8-tetrahydronaphthalene) functionalized with a hydroxyl group at position 4, a bromine atom at position 3, and a methyl ester at position 2. Its molecular formula is C₁₂H₁₃BrO₃, with a calculated molecular weight of 285.14 g/mol. The tetrahydronaphthalene scaffold introduces conformational rigidity, while the bromine substituent introduces steric and electronic effects that influence reactivity.

Key Structural Features:

  • Bromine Position: Unlike the 1-bromo analog, bromination at position 3 alters electron distribution across the aromatic system, potentially modulating intermolecular interactions in biological systems.

  • Hydroxyl Group: The para-hydroxyl group relative to the ester moiety enhances solubility in polar solvents and participates in hydrogen bonding.

  • Methyl Ester: Serves as a protecting group for the carboxylic acid, facilitating synthetic manipulations and improving stability.

Synthetic Methodologies

Bromination Strategies

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and ester groups. Limited solubility in water (<1 mg/mL).

  • Stability: Susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), which cleaves the methyl ester to the carboxylic acid.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a deshielded aromatic proton at δ 7.2–7.5 ppm (adjacent to bromine) and a singlet for the methyl ester at δ 3.8–3.9 ppm.

  • ¹³C NMR: The carbon bearing bromine resonates at ~110 ppm, while the ester carbonyl appears at ~168 ppm.

  • IR Spectroscopy: C-Br stretch observed at 550–600 cm⁻¹ (weak), overlapping with C-O stretches from the ester and hydroxyl groups.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

Preliminary studies on related compounds suggest inhibition of NF-κB and COX-2 pathways. The hydroxyl group’s ability to scavenge reactive oxygen species (ROS) may synergize with bromine’s electronic effects to modulate inflammatory mediators.

Comparative Analysis with Brominated Analogs

Property3-Bromo Isomer1-Bromo Isomer1,3-Dibromo Derivative
Molecular Weight285.14 g/mol285.14 g/mol364.03 g/mol
Bromine PositionMeta (C3)Para (C1)Para (C1) and Meta (C3)
Synthetic ComplexityModerate (requires directing)Low (natural para-directing)High (sequential bromination)
Biological Target AffinityTheoreticalConfirmed (RARα modulation)Underexplored

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The compound serves as a precursor for fused-ring systems via:

  • Cycloaddition Reactions: Diels-Alder reactions with dienophiles to form polycyclic structures.

  • Nucleophilic Substitution: Bromine displacement by amines or thiols to generate functionalized analogs.

Catalytic Transformations

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could replace bromine with aryl or alkenyl groups, enabling diversity-oriented synthesis.

Challenges and Future Directions

Knowledge Gaps

  • Crystallographic Data: Single-crystal X-ray structures are needed to confirm the 3-bromo substitution pattern and assess intramolecular hydrogen bonding.

  • In Vivo Studies: No pharmacokinetic or toxicity data exist for this isomer, necessitating preclinical evaluation.

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems could improve bromination regioselectivity and yield.

  • Computational Modeling: DFT studies to predict reactivity and guide functionalization strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator